7-Isopropyl-2-bromo-indene
Description
7-Isopropyl-2-bromo-indene (C₁₂H₁₃Br) is a brominated indene derivative characterized by a bicyclic aromatic structure with an isopropyl substituent at the 7th position and a bromine atom at the 2nd position. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group may influence steric and electronic properties, affecting solubility and metabolic stability .
Properties
Molecular Formula |
C12H13Br |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-bromo-7-propan-2-yl-1H-indene |
InChI |
InChI=1S/C12H13Br/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-6,8H,7H2,1-2H3 |
InChI Key |
MIFYUKNUULSEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CC(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Indene Derivatives
The provided evidence highlights brominated indene analogs and their pharmaceutical applications, though none directly reference 7-Isopropyl-2-bromo-indene. Below is a comparative analysis based on structural and functional analogs from the evidence and broader literature:
Table 1: Key Properties of Brominated Indene Derivatives
Key Findings
Reactivity and Functionalization: The bromine at position 2 in this compound facilitates regioselective coupling reactions, similar to (1R-trans)-2-bromo-2,3-dihydro-1H-inden-1-ol, which is utilized in synthesizing Indinavir sulfate .
Pharmaceutical Relevance: Brominated indene derivatives often serve as intermediates for antiviral or antifungal agents. For example, 2-bromo-2',4'-dichloroacetophenone is critical in synthesizing Ketoconazole, a broad-spectrum antifungal .
Steric and Electronic Effects: The isopropyl group at position 7 increases lipophilicity (logP ~3.2 estimated) compared to non-alkylated analogs like (1R-trans)-2-bromo-2,3-dihydro-1H-inden-1-ol (logP ~1.8). This may improve metabolic stability but reduce aqueous solubility, a trade-off common in drug design.
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